

amide coupling with 3-Chloro-4-methoxy-5-methylbenzoic acid

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Compound of Interest

Compound Name: 3-Chloro-4-methoxy-5-methylbenzoic acid

CAS No.: 62316-29-4

Cat. No.: B3392037

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Subject Analysis: 3-Chloro-4-methoxy-5-methylbenzoic Acid

- CAS Number (Methyl Ester): 1205-50-1 (Reference point for core structure).[1][2]
- Structural Characterization:
 - Electronic State: The molecule features a 4-methoxy group (strongly electron-donating via resonance) and a 3-chloro/5-methyl pattern. The electron-donating nature of the para-methoxy group significantly deactivates the carboxylic acid carbon, making it less electrophilic and sluggish to react with amines compared to unsubstituted benzoic acid.
 - Steric Environment: Unlike ortho-substituted benzoic acids (e.g., 2,6-dimethyl), the 3,5-substitution pattern leaves the ortho positions (2 and 6) open (occupied only by protons). Therefore, steric hindrance is NOT the primary barrier; rather, electronic deactivation is the main challenge.

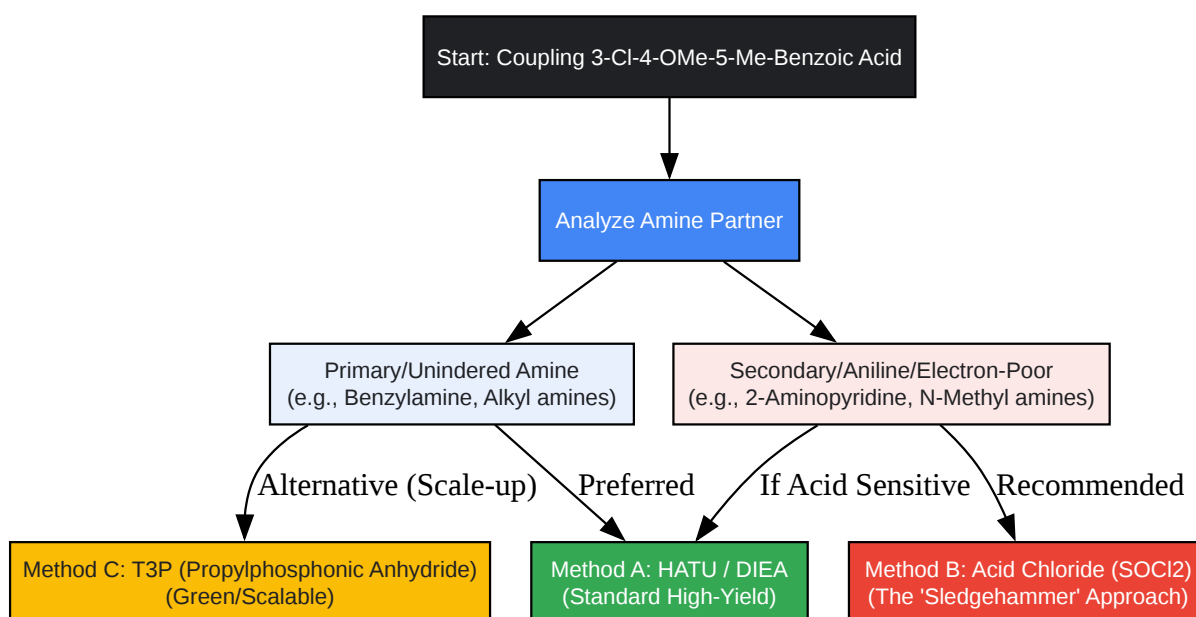
- Solubility: The combination of chloro, methyl, and methoxy groups makes this acid highly lipophilic and potentially poorly soluble in pure dichloromethane (DCM).

Application Note: Optimized Amide Coupling of Electron-Rich Benzoic Acids

Target Molecule: **3-Chloro-4-methoxy-5-methylbenzoic acid** Primary Challenge: Electronic Deactivation (Low Electrophilicity) Recommended Strategy: Activation via high-energy intermediates (Uronium salts or Acid Chlorides).

Part 1: Strategic Decision Guide

Before selecting a protocol, evaluate your amine partner using the decision tree below.



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Figure 1: Decision matrix for selecting the optimal coupling protocol based on amine reactivity.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" (HATU/DIEA)

Best for: Discovery chemistry, small scales (<1g), and primary amines.

Rationale: HATU generates a highly reactive aza-benzotriazole active ester that compensates for the electron-rich nature of the benzoic acid.

Materials:

- Substrate: **3-Chloro-4-methoxy-5-methylbenzoic acid** (1.0 equiv)
- Amine: 1.1 – 1.2 equiv
- Reagent: HATU (1.2 equiv)
- Base: DIPEA (Hunig's Base) (3.0 equiv)
- Solvent: Anhydrous DMF (preferred over DCM due to solubility and reaction rate)

Step-by-Step:

- Dissolution: In a dry vial/flask, dissolve the benzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M to 0.2 M).
- Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).
 - Critical Step: Stir at room temperature for 15–30 minutes before adding the amine. This allows the formation of the activated ester (OAt-ester). You may observe a color change (often to yellow/orange).
- Coupling: Add the amine (1.1 equiv).
- Reaction: Stir at room temperature for 2–16 hours.
 - Monitoring: Check by LCMS. If conversion is <50% after 4 hours, heat to 50°C.
- Workup:
 - Dilute with Ethyl Acetate (EtOAc).^[3]

- Wash sequentially with: 1N HCl (x2), Sat. NaHCO₃ (x2), and Brine (x1).
- Note: The acid wash removes unreacted amine and DIPEA; the base wash removes unreacted benzoic acid and HATU byproducts.
- Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: The "Sledgehammer" (Acid Chloride via SOCl₂)

Best for: Unreactive amines (anilines), sterically hindered amines, or if HATU fails.

Rationale: Converting the electron-rich acid to an acid chloride creates a highly electrophilic species (-COCl) that overcomes the deactivating effect of the 4-methoxy group.

Materials:

- Substrate: **3-Chloro-4-methoxy-5-methylbenzoic acid**
- Reagent: Thionyl Chloride (SOCl₂) (5–10 equiv) OR Oxalyl Chloride (1.5 equiv) + DMF (cat.)
- Solvent: DCM or Toluene (for acid chloride formation); DCM/THF (for coupling)

Step-by-Step:

- Acid Chloride Formation:
 - Suspend the benzoic acid in dry DCM (or Toluene).
 - Add Thionyl Chloride (5 equiv) and a catalytic drop of DMF.
 - Reflux (or heat to 50°C) for 2 hours.
 - Endpoint: The solution should become clear and gas evolution (SO₂/HCl) should cease.
 - Evaporation: Concentrate in vacuo to remove solvent and excess SOCl₂. Co-evaporate with Toluene (x2) to ensure all traces of acid are gone. You now have the crude Acid

Chloride (likely a solid or thick oil).

- Coupling:
 - Dissolve the crude Acid Chloride in dry DCM.
 - In a separate flask, mix the Amine (1.1 equiv) and Triethylamine (TEA, 2.0 equiv) in DCM.
 - Add the Acid Chloride solution dropwise to the Amine solution at 0°C.
- Reaction: Allow to warm to room temperature and stir for 2–4 hours.
- Workup: Standard aqueous workup (as in Protocol A).

Protocol C: The "Scale-Up" (T3P - Propylphosphonic Anhydride)

Best for: Large scale (>5g), green chemistry requirements, and easy purification.

Rationale: T3P acts as a dehydrating agent with very low epimerization (not relevant here) and, crucially, water-soluble byproducts, making purification simple.^[4]

Materials:

- Substrate: **3-Chloro-4-methoxy-5-methylbenzoic acid**
- Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
- Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
- Solvent: EtOAc or 2-MeTHF

Step-by-Step:

- Mixing: Charge the flask with the Acid (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) in EtOAc.
- Addition: Cool to 0°C. Add T3P solution dropwise.

- Reaction: Warm to Room Temperature.
 - Optimization: If the reaction is sluggish, T3P allows heating to reflux (EtOAc ~77°C) safely. This is often necessary for electron-rich benzoic acids.
- Workup:
 - Wash with water, 1N HCl, and NaHCO₃.
 - The phosphorus byproducts are water-soluble and will be removed in the aqueous phase, often yielding pure product without chromatography.

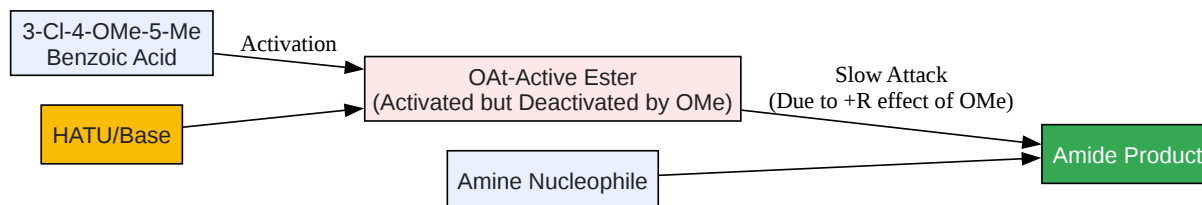
Part 3: Troubleshooting & Data Analysis

Common Failure Modes

Symptom	Cause	Solution
Low Conversion (<20%)	Electronic deactivation of the acid.	Switch to Protocol B (Acid Chloride). The HATU intermediate is not electrophilic enough.
Precipitation during reaction	Poor solubility of the lipophilic acid.	Switch solvent to DMF or NMP. Ensure the concentration is not too high (>0.5M).
No Reaction with Aniline	Nucleophile is too weak.	Use Protocol B. Heat the coupling step to 40–60°C. Add DMAP (0.1 equiv) as a catalyst.

Mechanism of Activation (HATU)

Understanding the activation helps in troubleshooting. The 4-methoxy group donates electron density into the ring, stabilizing the starting material and the intermediate, making the carbonyl carbon less "hungry" for the amine.



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Figure 2: Mechanistic pathway showing the bottleneck at the nucleophilic attack stage due to electronic effects.

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